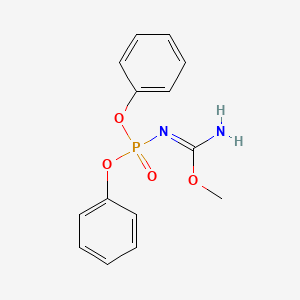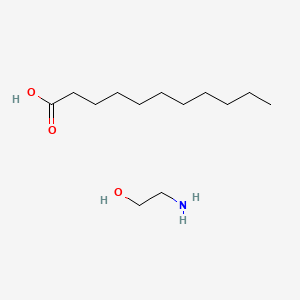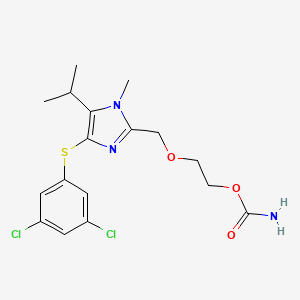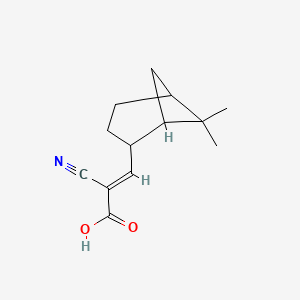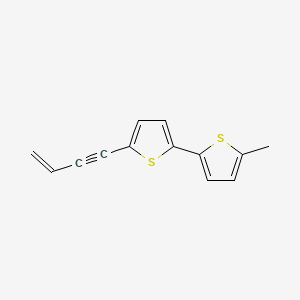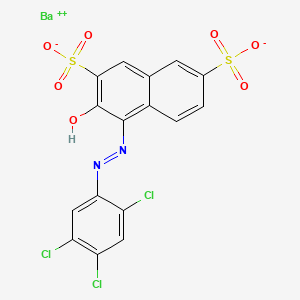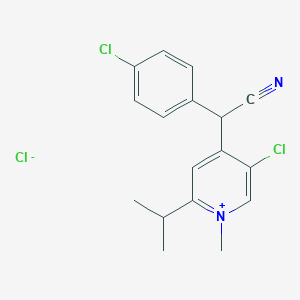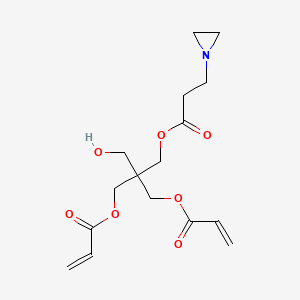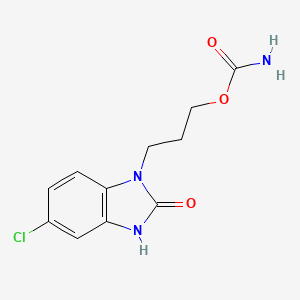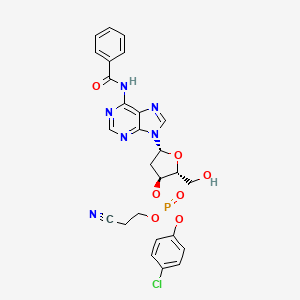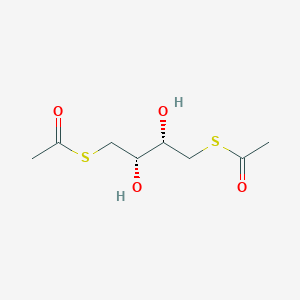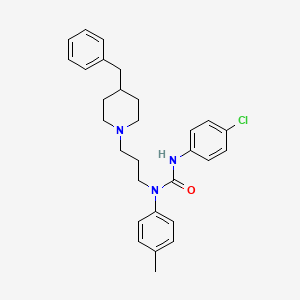
Urea, N'-(4-chlorophenyl)-N-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N’-(4-chlorophenyl)-N-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- is a complex organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(4-chlorophenyl)-N-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- typically involves multi-step organic reactions. One common method is the reaction of 4-chloroaniline and 4-methylaniline with a suitable isocyanate to form the urea linkage. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may be catalyzed by bases like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethyl group would yield benzoic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be explored for therapeutic applications, including drug development for specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as intermediates in the synthesis of other valuable compounds.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context and the specific target.
類似化合物との比較
Similar Compounds
- Urea, N’-(4-chlorophenyl)-N-(4-methylphenyl)-
- Urea, N’-(4-chlorophenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-
- Urea, N’-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-
Uniqueness
The uniqueness of Urea, N’-(4-chlorophenyl)-N-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- lies in its specific combination of substituents, which may confer unique chemical and biological properties not found in other similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research and industrial applications.
特性
CAS番号 |
333795-25-8 |
|---|---|
分子式 |
C29H34ClN3O |
分子量 |
476.1 g/mol |
IUPAC名 |
1-[3-(4-benzylpiperidin-1-yl)propyl]-3-(4-chlorophenyl)-1-(4-methylphenyl)urea |
InChI |
InChI=1S/C29H34ClN3O/c1-23-8-14-28(15-9-23)33(29(34)31-27-12-10-26(30)11-13-27)19-5-18-32-20-16-25(17-21-32)22-24-6-3-2-4-7-24/h2-4,6-15,25H,5,16-22H2,1H3,(H,31,34) |
InChIキー |
OITVTVHSBLRSGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



